(3-Bromo-6-methyl-2-nitrophenyl)methanol

Description

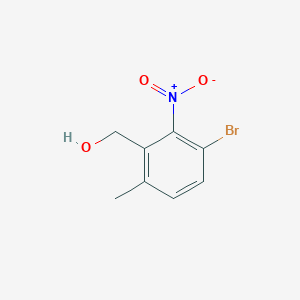

(3-Bromo-6-methyl-2-nitrophenyl)methanol is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃. Its structure consists of a benzene ring substituted with:

- A bromo group at position 3,

- A methyl group at position 6,

- A nitro group at position 2,

- A hydroxymethyl (-CH₂OH) group attached to the benzene ring.

This compound is of interest in organic synthesis due to its functional groups, which enable diverse reactivity, including nucleophilic substitution (via bromo), oxidation/reduction (via nitro and alcohol), and electrophilic aromatic substitution.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

(3-bromo-6-methyl-2-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8BrNO3/c1-5-2-3-7(9)8(10(12)13)6(5)4-11/h2-3,11H,4H2,1H3 |

InChI Key |

ZSJTYCUVSLRXOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-6-methyl-2-nitrobenzaldehyde or 3-Bromo-6-methyl-2-nitrobenzoic acid

- Starting from 1,3-dibromo-2-nitrobenzene or related brominated nitrobenzenes, nucleophilic substitution or malonate ester condensation reactions are used to introduce the methyl and aldehyde/acid functionalities.

- For example, dimethyl malonate and sodium carbonate in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (50–60°C) facilitate the formation of substituted malonate esters, which are subsequently hydrolyzed and decarboxylated to yield the corresponding benzoic acid derivatives.

- Controlled nitration using mixed acid systems (concentrated nitric and sulfuric acids) under temperature regulation ensures selective nitro group placement.

Conversion to Benzyl Alcohol

- The benzoic acid or aldehyde intermediates are reduced to the benzyl alcohol using borane-tetrahydrofuran complex (BH3·THF) as a selective reducing agent.

- The reduction is typically performed at low temperatures (10–40°C) with slow addition of BH3·THF to control the exothermic reaction, followed by stirring for 12 hours to ensure complete conversion.

- Workup involves quenching with methanol, aqueous extraction, drying, and purification by column chromatography to isolate this compound with yields ranging from approximately 83% to 86%.

Detailed Example Procedure

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Dibromo-2-nitrobenzene, dimethyl malonate, sodium carbonate, DMF or DMSO, 50–60°C | Formation of 2-(3-bromo-2-nitrobenzaldehyde)-malonic acid dimethyl ester via nucleophilic substitution | ~96–98 |

| 2 | Hydrolysis and decarboxylation with NaOH, heating at 80–90°C | Conversion to 3-bromo-2-nitrobenzoic acid | ~81–84 |

| 3 | Reduction with BH3·THF (1M solution), 10–40°C, 12 h reaction time | Selective reduction of carboxylic acid to benzyl alcohol | ~83–86 |

Note: The methyl substituent at the 6-position can be introduced via methylation steps on the aromatic ring prior to or during intermediate synthesis depending on the synthetic route selected.

Alternative Preparation Method Using Paraformaldehyde and Base Catalysis

- A modified literature procedure involves reacting a 1-methyl-2-nitrobenzene derivative with paraformaldehyde in DMSO solvent using a phase transfer catalyst such as benzyltrimethylammonium hydroxide (Triton B) or potassium tert-butoxide.

- The reaction is conducted at 60–90°C for 2–4 hours, leading to the formation of the corresponding benzyl alcohol via a hydroxymethylation mechanism.

- This method provides a direct route to the benzyl alcohol derivative without the need for prior carboxylic acid formation and reduction.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multi-step synthesis via malonate ester | 1,3-Dibromo-2-nitrobenzene + dimethyl malonate | Na2CO3, DMF/DMSO, NaOH hydrolysis, BH3·THF reduction | 50–90°C, 12 h reduction | 81–86 | High yield, well-established |

| Direct hydroxymethylation via paraformaldehyde | 1-methyl-2-nitrobenzene derivative | Paraformaldehyde, Triton B or KOtBu, DMSO | 60–90°C, 2–4 h | Not specified | Simpler, avoids acid intermediate |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-methyl-2-nitrophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: The major product would be a ketone or aldehyde.

Reduction: The major product would be an amine.

Substitution: The major product would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(3-Bromo-6-methyl-2-nitrophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (3-Bromo-6-methyl-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares (3-Bromo-6-methyl-2-nitrophenyl)methanol with three structurally related compounds:

Key Observations:

Substituent Positioning: The methyl group in this compound distinguishes it from (3-Bromo-2-nitrophenyl)methanol, which lacks this substituent. Compared to 2-Bromo-4-methyl-6-nitrophenol, the target compound features a hydroxymethyl group instead of a phenol (-OH), which may enhance solubility in polar solvents .

The nitro group in all compounds facilitates electrophilic substitution but may reduce stability under reducing conditions.

Spectral and Physical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

NMR Spectroscopy:

- 2-Allyl-4-bromo-6-nitrophenol (): ¹H NMR: Peaks at δ 10.87 (OH), 8.14 (H-5, d, J=2.2 Hz), 7.56 (H-3, d, J=2.4 Hz) . ¹³C NMR: Signals at δ 152.31 (C-OH), 139.94 (C-Br), 133.83 (C-NO₂) .

- Inference for Target Compound : The hydroxymethyl group would likely show a peak near δ 3.4–4.0 (CH₂OH), while the methyl group may resonate at δ 2.3–2.5 .

Collision Cross-Section (CCS) Predictions:

- (3-Bromo-2-nitrophenyl)methanol (): Predicted CCS for [M+H]⁺: 141.5 Ų .

- Target Compound : The additional methyl group may increase CCS slightly due to enhanced molecular volume.

Common Strategies for Analogues:

Bromination and Nitration: 2-Bromo-4-methyl-6-nitrophenol is synthesized via bromination of 4-methyl-2-nitrophenol using N-bromosuccinimide (NBS) in dichloromethane/acetic acid . Allylation: 2-Allyl-4-bromo-6-nitrophenol is prepared via allyl bromide substitution under reflux with potassium carbonate .

Hydroxymethyl Introduction: (3-Bromo-2-nitrophenyl)methanol could be synthesized via reduction of a corresponding aldehyde (e.g., (3-bromo-2-nitrophenyl)carbaldehyde) using NaBH₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.